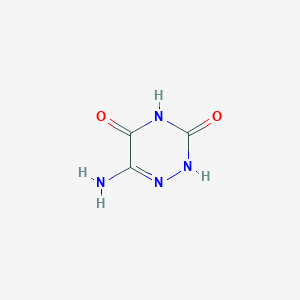

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-1-2(8)5-3(9)7-6-1/h(H2,4,6)(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJDLRANNRSMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172144 | |

| Record name | 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18802-38-5 | |

| Record name | 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18802-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018802385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of the 1,2,4 Triazine Scaffold in Chemical Biology and Medicinal Chemistry

The 1,2,4-triazine (B1199460) ring system is a privileged scaffold in drug discovery and development, renowned for its wide spectrum of biological activities. This six-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile pharmacophore that can be readily modified to interact with various biological targets. Its inherent physicochemical properties and the potential for diverse substitutions make it a cornerstone in the design of novel therapeutic agents.

The significance of the 1,2,4-triazine scaffold is underscored by its presence in numerous compounds exhibiting a broad range of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities. The structural versatility of the triazine core allows for the fine-tuning of its biological profile, enabling researchers to develop derivatives with enhanced potency and selectivity.

An Overview of Research Trajectories for 6 Amino 1,2,4 Triazine 3,5 2h,4h Dione and Its Derivatives

Established Synthetic Routes to the this compound Core Structure

The synthesis of the this compound core, also known as 6-azauracil (B101635), can be achieved through several established routes. One common method involves the cyclization of semicarbazones derived from glyoxylic acids in an alkaline solution. This approach is particularly effective for producing unsubstituted 5-aryl-6-azauracils. However, the accessibility of the required arylglyoxylic acids can limit the practicality of this method.

An alternative and often more versatile strategy begins with readily available amines. These amines can be converted to isatins, which are then reacted with semicarbazide (B1199961) to form semicarbazones. Subsequent alkaline recyclization of these semicarbazones yields 5-(2-aminoaryl)-6-azauracils. The amino group can then be removed through diazotization followed by reductive elimination, providing a pathway to a wide range of substituted 5-aryl-6-azauracils. For instance, 5-(m-tolyl)-6-azauracil has been synthesized from o-toluidine (B26562) via 7-methylisatin. psu.edu

Another documented method for preparing this compound involves reacting 1,2,4-triazine (B1199460) with sodium bromate, followed by treatment of the resulting product with ammonia (B1221849) water. chembk.com

Strategies for Derivatization at Key Positions of the this compound Nucleus

The this compound nucleus offers several positions for derivatization, allowing for the synthesis of a diverse library of compounds with varied properties.

N-Alkylation and N-Substitution Reactions

The nitrogen atoms within the triazine ring are common sites for alkylation and substitution. For example, in the synthesis of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, the 2-position of a 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione starting material can be alkylated using various alkyl halides in the presence of bis(trimethylsilyl)acetamide (BSA). nih.govacs.org This allows for the introduction of a wide range of substituents at the N2 position. nih.govacs.org

Functional Group Modifications at the Amino and Carbonyl Positions

The amino and carbonyl groups of the this compound core can undergo various chemical transformations. The amino group can participate in amination and substitution reactions. chembk.com For instance, the amino group of 5-(2-amino-3-methylphenyl)-6-azauracil can be diazotized and subsequently removed. psu.edu

The carbonyl groups can also be modified. For example, a 3-thioxo derivative has been synthesized, demonstrating the potential for functionalization at this position. nih.gov

Introduction of Heterocyclic and Aromatic Moieties

Aromatic and heterocyclic moieties can be introduced at various positions of the this compound nucleus to modulate its properties.

In one approach, the synthesis of 5-aryl-6-azauracils is achieved through the cyclization of semicarbazones of arylglyoxylic acids. psu.edu This method directly incorporates an aromatic ring at the 5-position. An alternative route involves starting with an aminophenyl-substituted 6-azauracil, where the amino group can be diazotized and coupled with other reagents to introduce further complexity. psu.edu For example, coupling of diazotized 5-(2-amino-3-methylphenyl)-6-azauracil with ethyl cyanoacetylcarbamate leads to the formation of a hydrazone, which can be further cyclized. psu.edu

Furthermore, the synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives has been extensively explored. nih.govacs.org This involves the alkylation of the N2-position with various groups, including those containing aromatic and heterocyclic rings. nih.govacs.org For instance, derivatives bearing phenethyl and naphthalen-1-ylmethyl groups at the N2-position have been synthesized. nih.govacs.org The introduction of heterocyclic rings at this position has also been investigated. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. Microwave irradiation has emerged as a powerful tool in the synthesis of triazine derivatives. chim.itresearchgate.netmdpi.com This technique often leads to shorter reaction times, higher yields, and simplified work-up procedures, aligning with the principles of green chemistry. researchgate.netmdpi.com

For instance, microwave-assisted synthesis has been successfully employed for the preparation of 2,4-diamino-1,3,5-triazines from dicyandiamide (B1669379) and nitriles. researchgate.netrsc.org This method is considered a green procedure due to the reduced use of solvents and the simplicity of the process. researchgate.netrsc.org Microwave irradiation has also been shown to be advantageous for the displacement of the third chloro-substituent in cyanuric chloride, a common precursor for triazine synthesis. chim.it The rapid heating induced by microwaves can prevent the decomposition of reagents and products, leading to cleaner reactions and improved yields compared to conventional heating methods. chim.it

Solvent-free reaction conditions represent another green chemistry approach that has been applied to triazine synthesis. chim.it For example, the cyclotrimerization of aromatic nitriles to form tris-pyrazolyl-1,3,5-triazines has been achieved under solvent-free conditions using yttrium salts as catalysts. chim.it

Ultrasound-assisted synthesis is another advanced technique that has been utilized for the green synthesis of 1,3,5-triazine (B166579) derivatives, enabling efficient synthesis in aqueous media with minimal use of organic solvents. mdpi.com

While specific examples of these advanced techniques being applied directly to the synthesis of this compound are not extensively detailed in the provided search results, the successful application of these methods to the broader class of triazines suggests their potential applicability to the synthesis of the title compound and its derivatives.

Pharmacological and Biological Research Applications of 6 Amino 1,2,4 Triazine 3,5 2h,4h Dione Derivatives

Investigations into Anticonvulsant Activities of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Analogues

Analogues of this compound have been synthesized and evaluated for their potential to control seizures. The core 1,2,4-triazine (B1199460) structure is a key pharmacophore that has shown promise in the development of new antiepileptic drugs (AEDs). nih.gov Research suggests that these compounds may act by inhibiting voltage-sensitive sodium channels in a frequency-dependent manner. nih.gov

Efficacy Assessment in In Vivo Seizure Models

The anticonvulsant properties of triazine derivatives have been assessed using standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. nih.govnih.gov These tests help determine the potential efficacy of a compound against generalized tonic-clonic and myoclonic seizures, respectively.

In a study of 5,6-bis aryl 1,2,4-triazine derivatives, several compounds demonstrated significant anticonvulsant activity. nih.gov The MES test, which induces a seizure via electrical stimulation, is considered a model for generalized tonic-clonic seizures. The scPTZ test, where a chemical convulsant is administered, is a model for absence seizures. Compounds substituted with an electron-rich atom or group on the aryl rings showed particularly potent activity in the MES screen. nih.gov For instance, compounds designated as 5a, 5b, and 5d showed protection ranging from 8% to 84% in the MES screening. nih.gov

Table 1: Anticonvulsant Activity of 5,6-bis aryl 1,2,4-triazine Derivatives in Mice

| Compound | MES Screen (% Protection) | scPTZ Screen (% Protection) |

|---|---|---|

| 5a | 84% | 75% |

| 5b | 75% | 62% |

| 5d | 62% | 50% |

Data sourced from a study on 5,6-bis aryl 1,2,4-triazines, which are structural analogues. nih.gov

Neuroprotective Effects Associated with this compound Derivatives

Beyond anticonvulsant effects, certain triazine derivatives have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases like Alzheimer's. nih.gov Research has shown that novel triazine derivatives can exert protective effects against amyloid-beta (Aβ₁₋₄₂) induced neurotoxicity in rat hippocampal cells. nih.gov

The mechanism behind this neuroprotection involves the activation of the Wnt/β-catenin signaling pathway. nih.gov In a study using rats with Aβ₁₋₄₂-induced Alzheimer's-like characteristics, treatment with specific triazine derivatives (TRZ-15 and TRZ-20) led to improved cognitive ability. nih.gov This was accompanied by a decrease in the Aβ₁₋₄₂ burden and levels of apoptotic markers like cytochrome c and cleaved caspase-3 in the brain. nih.gov Immunoblot analysis confirmed that the ratio of pGSK3/GSK3 and the level of β-catenin were significantly improved following treatment, indicating a positive modulation of this critical neuroprotective pathway. nih.gov

D-Amino Acid Oxidase (DAAO) Inhibition by 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

A structurally related series, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, has been extensively studied as potent inhibitors of D-amino acid oxidase (DAAO). nih.govacs.orgnih.govacs.org DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, which is a crucial co-agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. nih.govumbc.edu Inhibiting DAAO is a therapeutic strategy aimed at increasing synaptic levels of D-serine, thereby enhancing NMDA receptor function. oup.com

Potency and Selectivity Profiling of DAAO Inhibitors

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized and found to be potent DAAO inhibitors, with many exhibiting IC₅₀ values in the low-micromolar to double-digit nanomolar range. nih.govacs.orgresearchgate.net The inhibitory potency was significantly influenced by the nature of the substituent at the 2-position of the triazine ring.

For instance, derivatives with an aromatic ring, such as the phenethyl derivative (11e) and the naphthalen-1-ylmethyl derivative (11h), displayed the most potent inhibitory activity, with IC₅₀ values of 70 nM and 50 nM, respectively. nih.govacs.org In contrast, incorporating a heterocyclic ring did not improve potency. nih.gov The 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h) was also found to be highly selective over a number of other targets. nih.govnih.gov A key advantage of this triazine scaffold is its metabolic resistance to O-glucuronidation, a common metabolic pathway that inactivates other structurally related DAAO inhibitors. nih.govresearchgate.net

Table 2: In Vitro Inhibitory Potency of Selected 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives against Human DAAO

| Compound | Substituent at 2-position | IC₅₀ (nM) |

|---|---|---|

| 11a | Methyl | 2800 |

| 11e | Phenethyl | 70 |

| 11h | Naphthalen-1-ylmethyl | 50 |

| 11y | 4-Phenoxybenzyl | 80 |

| 11z | Biphenyl-4-ylmethyl | 50 |

Data represents the concentration required for 50% inhibition of recombinant human DAAO activity. nih.govacs.org

Mechanisms of DAAO Inhibition and Enzyme Kinetics

The potent inhibitory activity of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold is attributed to specific interactions within the active site of the DAAO enzyme. nih.gov The nitrogen atom at the 4-position of the triazine ring is believed to play a crucial role in binding to the active site. This interaction contributes to the higher inhibitory potency compared to compounds like kojic acid-based inhibitors, which lack a similar nitrogen atom in their core ring structure. nih.gov Conversely, the nitrogen at the 1-position does not appear to be directly involved in the interaction, as demonstrated by the similar potency of uracil (B121893) derivatives where this position is a carbon atom. nih.gov

Pharmacological Enhancement of D-Serine Plasma Levels

A primary goal of DAAO inhibition is to increase the bioavailability of D-serine. umbc.edunih.gov Studies in mice have demonstrated that co-administration of a DAAO inhibitor with D-serine can significantly enhance the plasma levels of D-serine compared to the administration of D-serine alone. nih.govnih.govacs.org

For example, oral co-administration of compound 11h with D-serine in mice successfully enhanced plasma D-serine concentrations, demonstrating its ability to function as a pharmacoenhancer. nih.govnih.govacs.org Similarly, another potent inhibitor from a related series, compound 6b (6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one), also demonstrated this effect. johnshopkins.edu These findings in rodent models support the hypothesis that DAAO plays a critical role in the metabolism and clearance of D-serine. nih.govresearchgate.net However, it is noteworthy that similar effects were not observed in studies involving monkeys and dogs, suggesting potential species differences in the metabolism of D-serine. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name | Other Designations |

|---|---|

| This compound | - |

| 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | - |

| 6-Hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione | 11h |

| 6-Hydroxy-2-phenethyl-1,2,4-triazine-3,5(2H,4H)-dione | 11e |

| 6-Hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione | 11a |

| 6-Hydroxy-2-(4-phenoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione | 11y |

| 2-((Biphenyl-4-yl)methyl)-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | 11z |

| 6-Hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one | 6b |

| Phenytoin | - |

| Diazepam | - |

| Lamotrigine | - |

| Pentylenetetrazole | PTZ |

| D-Serine | - |

| Uracil | - |

| TRZ-15 | - |

Explorations into Antineoplastic and Antitumor Properties of 1,2,4-Triazine Derivatives

Derivatives of 1,2,4-triazine are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their potential as anticancer agents. nih.govijpsr.infonih.gov The versatility of the 1,2,4-triazine scaffold allows for structural modifications that can lead to compounds with enhanced cytotoxic properties and potentially fewer side effects. nih.gov Research has demonstrated that these derivatives, including their fused-ring analogues like pyrazolo[4,3-e] nih.govnih.govbenthamdirect.comtriazines, exhibit a broad spectrum of activity against various cancer cell lines. nih.govnih.gov

Activity against Specific Cancer Cell Lines and Tumor Models

The antitumor potential of 1,2,4-triazine derivatives has been evaluated against a wide array of human cancer cell lines and in vivo tumor models. Studies have revealed that the efficacy of these compounds is often linked to the specific substitutions on the triazine core. nih.govresearchgate.net

For instance, a series of 5,6-diaryl-1,2,4-triazine hybrids linked to a 1,2,3-triazole were tested for their antiproliferative activity. One derivative, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (compound 11E), showed potent inhibitory effects against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines. nih.gov Further investigation in MGC-803 cells indicated that this compound could inhibit colony formation and arrest the cell cycle at the G2/M phase, ultimately inducing apoptosis. nih.gov

In another study, several 3-thio-1,2,4-triazine derivatives were assessed, and three compounds were found to inhibit the growth of sarcoma 180 by 75% in mice when administered at doses of 50 and 100 mg/kg. nih.gov However, these same compounds showed no significant effect on leukemia L1210 and P388 models. nih.gov

The table below summarizes the activity of various 1,2,4-triazine derivatives against different cancer cell lines.

| Derivative Class | Cell Line | Cancer Type | Activity | Reference |

| Pyrazolyl-s-triazines | MCF-7 | Breast Carcinoma | Promising anticancer properties. acs.org | acs.org |

| Pyrazolyl-s-triazines | HCT-116 | Colorectal Carcinoma | Promising anticancer properties. acs.org | acs.org |

| Pyrazolyl-s-triazines | HepG2 | Liver Carcinoma | Promising anticancer properties. acs.org | acs.org |

| 5,6-diaryl-1,2,4-triazines | MGC-803 | Gastric Cancer | IC50 of 7.59 µM for compound 11E. nih.gov | nih.gov |

| 5,6-diaryl-1,2,4-triazines | EC-109 | Esophageal Cancer | Potent inhibitory effect. nih.gov | nih.gov |

| 5,6-diaryl-1,2,4-triazines | PC-3 | Prostate Cancer | Potent inhibitory effect. nih.gov | nih.gov |

| Sulfonamide–triazine hybrids | MCF-7 | Breast Cancer | IC50 values from 14.8 to 33.2 μM. acs.org | acs.org |

| Sulfonamide–triazine hybrids | A549 | Lung Cancer | Tested at 100 and 50 μM. acs.org | acs.org |

| Fused 1,2,4-triazines | HePG2 | Liver Cancer | Tested for antitumor activity. tandfonline.com | tandfonline.com |

| Fused 1,2,4-triazines | MCF-7 | Breast Cancer | Tested for antitumor activity. tandfonline.com | tandfonline.com |

| 3-thio-1,2,4-triazines | Sarcoma 180 | Sarcoma | 75% growth inhibition in vivo. nih.gov | nih.gov |

Comparative Analysis with Known Antitumor Agents

To gauge the therapeutic potential of new 1,2,4-triazine derivatives, their activity is often benchmarked against established antitumor drugs. These comparative analyses provide critical insights into their potency and potential clinical relevance.

For example, certain synthesized triazinone derivatives demonstrated significantly higher potency against the MCF-7 breast cancer cell line than Podophyllotoxin , a well-known antineoplastic agent. researchgate.net Specifically, derivatives designated as 4c, 5e, and 7c were found to be approximately six times more potent. researchgate.net

In a separate study, the 5,6-diaryl-1,2,4-triazine derivative 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (11E) exhibited a more potent inhibitory effect against three cancer cell lines (MGC-803, EC-109, and PC-3) than the standard chemotherapy drug 5-Fluorouracil (5-Fu). nih.gov Similarly, a nanocomposite involving a 1,2,4-triazine derivative was evaluated against Caco2 (colorectal adenocarcinoma), MCF7 (breast cancer), and HepG2 (hepatocellular carcinoma) cells and compared to Doxorubicin . The results indicated that the nanocomposite was efficacious and exhibited a safer profile on normal cells compared to Doxorubicin. researchgate.net

The following table presents a comparative analysis of selected 1,2,4-triazine derivatives against known antitumor agents.

| Triazine Derivative | Cancer Cell Line | Comparator Drug | Outcome | Reference |

| Derivatives 4c, 5e, 7c | MCF-7 (Breast) | Podophyllotoxin | ~6-fold more potent than Podophyllotoxin. researchgate.net | researchgate.net |

| Compound 11E | MGC-803, EC-109, PC-3 | 5-Fluorouracil (5-Fu) | More potent inhibitory effect than 5-Fu. nih.gov | nih.gov |

| CS/SeNPs@Jouf Oo nanocomplex | Caco2, MCF7, HepG2 | Doxorubicin | Efficacious with a safer profile on normal cells. researchgate.net | researchgate.net |

Other Emerging Biological Activities

Beyond their well-documented antitumor properties, derivatives of 1,2,4-triazine are being investigated for a range of other biological applications, highlighting the versatility of this chemical scaffold.

Molluscicidal Efficacy of Substituted Triazine Derivatives

Certain substituted 1,2,4-triazine derivatives have been synthesized and evaluated for their effectiveness as molluscicides, agents used to control snail populations. benthamdirect.com Snails are intermediate hosts for parasites that cause diseases like schistosomiasis. Novel phosphorus compounds containing fluorine-substituted 1,2,4-triazolo[3,2-c] nih.govnih.govbenthamdirect.comtriazine moieties were synthesized and assessed for their molluscicidal activity against specific snail species. benthamdirect.com While the specific efficacy data from this study is not detailed, another study on natural products provides context for such evaluations. Extracts of Hagenia abyssinica showed significant molluscicidal activity against Biomphalaria and Bulinus snails, with the chloroform (B151607) extract being the most potent, yielding 24-hour LC50 values of 5.52 mg/L and 6.13 mg/L, respectively. nih.gov This demonstrates the methodology and potential for identifying potent molluscicidal agents, a role that synthetic triazine derivatives are being explored for. benthamdirect.comnih.gov

Potential as Agricultural Chemistry Agents (e.g., Herbicides, Plant Growth Regulators)

The 1,2,4-triazine structure is a key component in various agrochemicals. nih.goveurekaselect.com Asymmetric triazines are of particular interest because they are more environmentally friendly and less persistent in soil compared to symmetric triazines. bio-conferences.org

Herbicides: S-triazines are a class of herbicides used extensively to control broadleaf weeds and grasses in agriculture. nih.gov They function by being absorbed through the plant roots and transported via the xylem. nih.gov The development of novel triazine derivatives continues to be an area of research to create herbicides with broad-spectrum activity against troublesome weeds that have developed resistance to existing products. google.com

Plant Growth Regulators: Derivatives of 1,2,4-triazine have also shown promise as plant growth and development regulators. bio-conferences.org In one study, hexahydro-1,2,4-triazinone-3 was synthesized and tested on various crops. Laboratory tests on wheat, cucumber, radish, and vetch seeds showed a stimulating effect at concentrations of 1-10 mg/L. bio-conferences.org Subsequent vegetation tests with barley, wheat, and rye at a concentration of 10 mg/L demonstrated a significant increase in both the mass and length of the seedlings after two weeks. bio-conferences.org

The table below details the growth-stimulating effects observed in the vegetation tests.

| Crop | Parameter | % Increase | Reference |

| Barley | Seedling Mass | 119% | bio-conferences.org |

| Wheat | Seedling Mass | 123% | bio-conferences.org |

| Rye | Seedling Mass | 122% | bio-conferences.org |

| Barley | Seedling Length | 117% | bio-conferences.org |

| Wheat | Seedling Length | 119% | bio-conferences.org |

| Rye | Seedling Length | 125% | bio-conferences.org |

These findings suggest that hexahydro-1,2,4-triazinone-3 could be a valuable eco-friendly agent for enhancing the growth of key cereal crops. bio-conferences.org

Mechanistic Insights and Molecular Interactions

Elucidation of Molecular Mechanisms of Action for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

The therapeutic potential of 1,2,4-triazine (B1199460) derivatives, particularly in the realm of anticonvulsant activity, has been linked to their ability to modulate key components of the central nervous system. Mechanistic studies aim to pinpoint the precise molecular targets and pathways affected by these compounds.

To determine the exact mechanism of action for novel anticonvulsant 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives, molecular docking studies have been performed on the homology models of sodium ion (Na+) channels and GABA-A (γ-aminobutyric acid type A) receptors. nih.govresearchgate.net The results from these in silico and subsequent in vitro studies indicated that the target compounds are more likely to act through the GABA-A receptor rather than the Na+ channel. nih.govresearchgate.net This suggests a mechanism that involves enhancing the inhibitory neurotransmission mediated by GABA, a common characteristic of many anticonvulsant drugs. For one particularly potent derivative, compound 4r, the binding interactions with the GABA-A receptor were explored in detail, further supporting its role as a GABAergic agent. nih.govresearchgate.net

To further confirm the involvement of the GABAergic system, GABA enzyme estimations were carried out for active anticonvulsant derivatives of this compound. nih.govresearchgate.net These biochemical assays provide direct evidence of the compound's effect on GABA levels, corroborating the findings from receptor binding studies and solidifying the proposed mechanism of action. nih.govresearchgate.net

Beyond anticonvulsant activity, other derivatives of the 1,2,4-triazine-3,5-dione core structure have been shown to modulate different enzymatic pathways. For instance, a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized and identified as potent inhibitors of D-amino acid oxidase (DAAO). nih.govnih.govacs.orgacs.org DAAO is a key enzyme in the metabolism of D-serine, a co-agonist at the NMDA receptor. Inhibition of this enzyme represents a therapeutic strategy for conditions like schizophrenia. rsc.org Many compounds in this series exhibited inhibitory activity with IC50 values in the double-digit nanomolar range. nih.govnih.govacs.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For the 1,2,4-triazine-3,5-dione scaffold, extensive research has been conducted to understand how different substituents influence potency and selectivity.

The biological activity of 6-azauracil (B101635) derivatives can be significantly enhanced by specific structural modifications. In studies on anticoccidial agents, benzylation at the N-1 position of the 6-azauracil ring was found to increase activity fourfold. nih.gov Further enhancement was achieved by introducing small, electron-withdrawing substituents, such as a cyano group, at the meta or para positions of the benzyl (B1604629) group. nih.gov One of the most active compounds in this series, 1-(3-cyanobenzyl)-6-azauracil, was approximately 16 times more potent than the parent 6-azauracil. nih.gov

In the development of DAAO inhibitors based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, a variety of substituents at the 2-position were explored. nih.govacs.org The potency of these inhibitors was found to be highly dependent on the nature of this substituent. Among derivatives containing an aromatic ring, the phenethyl derivative (11e) and the naphthalen-1-ylmethyl derivative (11h) demonstrated the most potent inhibitory activity, with IC50 values of 70 nM and 50 nM, respectively. nih.govacs.org This highlights the importance of a bulky, lipophilic group at the N-2 position for effective binding to the DAAO enzyme.

Table 1: In Vitro DAAO Inhibitory Activity of Selected 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives nih.govacs.org

| Compound | Substituent at N-2 | DAAO IC50 (μM) |

| 11a | methyl | 2.8 |

| 11e | phenethyl | 0.070 |

| 11h | naphthalen-1-ylmethyl | 0.050 |

For anticonvulsant derivatives, specific substitutions on the phenyl rings at the N-4 and C-6 positions of the triazine core are critical. Among a series of synthesized compounds, 6-(2-amino-5-chlorophenyl)-4-(4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione (compound 4r) showed excellent anticonvulsant activity without signs of neurotoxicity. nih.govresearchgate.net This indicates that the presence of a chloro substituent on one phenyl ring and a hydroxyl group on the other are favorable for activity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For anticonvulsant activity, a general pharmacophore model has been proposed which includes two hydrophobic binding sites and one hydrogen-bonding site. researchgate.net Derivatives of this compound designed as anticonvulsants possess the necessary elements to fit this model, typically featuring an aryl ring as a lipophilic/hydrophobic element and hydrogen-bonding domains within the triazine ring structure. researchgate.net In silico studies on a series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives were used to estimate a specific pharmacophore pattern for their anticonvulsant action. nih.govresearchgate.net

For DAAO inhibitors, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core itself is considered a key pharmacophoric feature, acting as a bioisostere for a carboxylate group. nih.gov This scaffold appears to be metabolically resistant to O-glucuronidation, an advantage over other structurally related DAAO inhibitors. nih.govnih.govacs.org

Computational Chemistry and In Silico Modeling

Computational tools are invaluable for understanding molecular interactions and predicting the activity of new compounds. In silico modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, has been extensively applied to the 1,2,4-triazine-3,5-dione scaffold.

Molecular docking studies were instrumental in identifying the GABA-A receptor as the likely target for anticonvulsant derivatives, as opposed to the Na+ channel. nih.govresearchgate.net These models predict the binding pose of the ligands within the receptor's active site, providing insights into the specific interactions that stabilize the complex. nih.govresearchgate.net Furthermore, in silico studies have been used to predict the pharmacokinetic properties of these compounds. nih.govresearchgate.net

For other derivatives, such as DAAO inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed. rsc.org Models like comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) were constructed to reveal the relationships between structural features and inhibitory activity. rsc.org These models create contour maps that indicate where steric bulk, electrostatic charge, and hydrophobic or hydrogen-bonding features on the molecule would enhance or decrease activity, thereby guiding the design of new, more potent inhibitors. rsc.org Molecular dynamics simulations have also been used to understand the stability of the inhibitor at the protein's binding site, identifying key amino acid residues involved in hydrogen bonding and hydrophobic interactions. rsc.org

Molecular Docking and Dynamics Simulations

Molecular modeling techniques are instrumental in elucidating the binding modes of small molecules with their biological targets. For derivatives of the 1,2,4-triazine core, these studies have been particularly insightful. Although specific docking studies on this compound are not extensively documented in publicly available research, comprehensive analyses have been conducted on the closely related analogue, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, particularly in the context of its potent inhibitory activity against human D-amino acid oxidase (h-DAAO). nih.govrsc.org

Molecular docking simulations of these 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have identified key interactions within the h-DAAO active site. The triazine core of the inhibitor is crucial for establishing a network of hydrogen bonds with the protein. nih.govrsc.org These interactions are fundamental to the stable binding of the inhibitor.

Key Interacting Residues in h-DAAO for 1,2,4-Triazine Derivatives:

Gly313

Arg283

Tyr224

Tyr228

Molecular dynamics simulations, typically performed over nanoseconds, further corroborate the stability of these interactions. nih.gov These simulations provide a dynamic view of the complex, confirming that the key hydrogen bonds and hydrophobic contacts are maintained over time, which is a strong indicator of a stable and effective inhibitor. nih.govrsc.org

| Interaction Type | Interacting Residues | Role in Binding |

|---|---|---|

| Hydrogen Bonds | Gly313, Arg283, Tyr224, Tyr228 | Essential for anchoring the triazine core |

| Hydrophobic Interactions | Leu51, His217, Gln53, Leu215 | Contribute to the stability of the complex |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series of h-DAAO inhibitors, 3D-QSAR models have been successfully developed to guide the synthesis of more potent analogues. nih.govrsc.org

Two primary 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were employed. These models yielded statistically significant results, indicating their strong predictive power. nih.govrsc.org

Statistical Parameters of 3D-QSAR Models for 1,2,4-Triazine Derivatives: nih.govrsc.org

CoMFA: q² = 0.613, r² = 0.966

CoMSIA: q² = 0.669, r² = 0.985

The contour maps generated from these models provide a visual representation of the structure-activity relationships. These maps highlight regions where modifications to the molecule can enhance or diminish its inhibitory activity. For instance, the models revealed specific areas where bulky substituents are favored or disfavored and where electrostatic interactions can be optimized. This information is invaluable for the rational design of new compounds with improved therapeutic potential. nih.govrsc.org

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Predictive Power |

|---|---|---|---|

| CoMFA | 0.613 | 0.966 | Good |

| CoMSIA | 0.669 | 0.985 | Excellent |

Prediction of Pharmacokinetic Profiles and Drug-Likeness

The therapeutic potential of a compound is not solely determined by its biological activity but also by its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico predictions of these properties are now a standard part of the drug discovery process.

For the 1,2,4-triazine class of compounds, ADME and bioavailability predictions have been utilized to select the most promising candidates for further development. nih.gov Studies on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have shown that this scaffold can be metabolically stable. Specifically, certain derivatives have demonstrated resistance to O-glucuronidation, a common metabolic pathway for similar compounds. nih.govacs.org

Furthermore, selected compounds from this series have exhibited good oral availability in animal models, a critical factor for the development of orally administered drugs. nih.govnih.gov For example, the derivative 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione was found to be orally available in mice. nih.govnih.gov These findings underscore the potential of the 1,2,4-triazine-3,5(2H,4H)-dione core in designing drug candidates with favorable pharmacokinetic profiles.

| Property | Observation/Prediction | Significance |

|---|---|---|

| Metabolic Stability | Resistant to O-glucuronidation nih.govacs.org | Indicates a potentially longer half-life in the body. |

| Oral Bioavailability | Observed to be orally available in mice for certain derivatives nih.govnih.gov | Crucial for development as an oral medication. |

| ADME Profile | In silico predictions guide the selection of candidates with favorable properties nih.gov | Helps to prioritize compounds for synthesis and further testing. |

Metabolic Stability and Pharmacokinetic Considerations for 6 Amino 1,2,4 Triazine 3,5 2h,4h Dione Derivatives

Assessment of Metabolic Resistance (e.g., O-Glucuronidation)

A significant challenge in the development of structurally related DAAO inhibitors has been their susceptibility to metabolism via glucuronidation, which can lead to poor oral bioavailability. nih.gov However, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore has demonstrated notable metabolic resistance to O-glucuronidation. nih.govacs.orgnih.govjohnshopkins.eduresearchgate.net This resistance is a key feature that enhances the potential of these derivatives as orally administered drugs.

Studies using mouse liver microsomes have provided specific evidence of this metabolic stability. nih.gov The derivatives 6-hydroxy-2-(phenethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11e) and 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h) were found to be entirely resistant to glucuronidation. nih.gov Similarly, the 3-thioxo derivative (30) also showed metabolic stability against this pathway. nih.gov In stark contrast, a uracil-based DAAO inhibitor, used as a comparator, was completely glucuronidated within a 60-minute incubation period. nih.gov This highlights the superior metabolic profile of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core. It has been suggested that a higher topological polar surface area (tPSA) of the carboxylate bioisostere moiety contributes to this increased resistance to glucuronidation. nih.gov

In Vitro and In Vivo Stability Profiling

The stability of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives has been extensively evaluated through both in vitro and in vivo studies. nih.govresearchgate.net In vitro assays using recombinant human DAAO confirmed the potent inhibitory activity of many compounds in this series. nih.govacs.org

Substitutions at the 2-position of the triazine ring have been shown to significantly influence inhibitory potency. nih.govacs.org For instance, the phenethyl derivative (11e) and the naphthalen-1-ylmethyl derivative (11h) were the most potent inhibitors identified in one study, with IC₅₀ values of 70 nM and 50 nM, respectively. nih.govacs.org Even a simple methyl substitution, as seen in 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione (11a), resulted in DAAO inhibition, albeit at a lower potency with an IC₅₀ value of 2.8 μM. nih.govacs.org

Table 1: In Vitro DAAO Inhibitory Potency of Selected 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

| Compound ID | Substituent at 2-position | IC₅₀ (nM) nih.govacs.org |

| 11h | Naphthalen-1-ylmethyl | 50 |

| 11e | Phenethyl | 70 |

| 11a | Methyl | 2800 |

In vivo assessments have further substantiated the potential of these compounds. The metabolic stability observed in vitro appears to translate to favorable in vivo characteristics, particularly for derivative 11h. researchgate.net When co-administered orally with D-serine in mice, compound 11h led to enhanced plasma levels of D-serine compared to the administration of D-serine alone, demonstrating its efficacy as a pharmacoenhancer in a living system. nih.govacs.org

Oral Bioavailability Studies

Good oral bioavailability is a critical parameter for the successful development of a drug candidate. For the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series, metabolic resistance to glucuronidation is a primary contributor to improved oral availability. nih.gov

Among the derivatives studied, 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h) was explicitly identified as being orally available in mice. nih.govacs.orgnih.gov This finding is significant as it directly links the compound's robust metabolic stability to its ability to be absorbed and enter systemic circulation after oral administration. nih.gov The successful oral delivery of compound 11h and its subsequent in vivo activity in elevating plasma D-serine levels underscore the therapeutic potential of this chemical scaffold. nih.govresearchgate.netacs.org

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Analogues

The design and synthesis of novel analogues of this compound are pivotal for enhancing therapeutic efficacy and exploring new biological targets. Future synthetic strategies will likely focus on creating libraries of derivatives with diverse substitutions on the triazine ring. These modifications aim to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Key synthetic approaches that will continue to be explored include:

N-Alkylation and N-Arylation: Introduction of various alkyl and aryl groups at the nitrogen positions of the triazine ring has been shown to significantly influence biological activity. For instance, benzylation at the N-1 position has been demonstrated to enhance anticoccidial activity. frontlinegenomics.com Future work will likely involve the synthesis of a broader range of substituted benzyl (B1604629) and other heterocyclic moieties to probe structure-activity relationships (SAR) further.

Substitution at the C5 and C6 Positions: The carbon atoms of the triazine ring are also amenable to modification. For example, the synthesis of 5-substituted-6-azauracil acyclonucleosides has been explored for potential antiviral applications. nih.gov Future research could focus on introducing a variety of functional groups at these positions to modulate receptor binding and biological response.

Combinatorial Chemistry and High-Throughput Synthesis: To accelerate the discovery of lead compounds, combinatorial approaches to generate large, diverse libraries of 6-azauracil (B101635) analogues will be crucial. These techniques, coupled with high-throughput screening, can efficiently identify compounds with desired biological activities.

A summary of exemplary synthetic modifications and their outcomes is presented in the table below.

| Base Scaffold | Modification Strategy | Resulting Analogues | Potential Applications |

| 6-Azauracil | N-1 Benzylation | 1-Benzyl-6-azauracil | Anticoccidial |

| 6-Azauracil | N-1 Phenyl Substitution | 1-Phenyl-6-azauracils with sulfonamide substituents | Anticoccidial |

| 5-Bromo-6-azauracil | Nucleophilic substitution with amines and phenols | 5-Substituted-6-azauracil derivatives | Antiviral, Anticarcinogenic |

Advanced Preclinical and Clinical Development Strategies

For promising this compound analogues, a well-defined preclinical and clinical development path is essential. Future strategies will need to be robust and tailored to the specific therapeutic indication.

Preclinical Development:

The preclinical phase will involve comprehensive in vitro and in vivo studies to establish a compound's pharmacological and toxicological profile. Key activities will include:

Pharmacokinetic Profiling: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are critical. For example, research on N1-phenyl derivatives of 6-azauracil has highlighted the significant impact of substitution on plasma half-life. nih.gov Future studies should aim to develop analogues with optimized pharmacokinetic parameters for the intended therapeutic use.

Efficacy Studies in Relevant Disease Models: Testing in well-validated animal models is crucial to demonstrate proof-of-concept. For instance, 1,2,4-triazine (B1199460) derivatives have been evaluated in preclinical models of Parkinson's disease. nih.gov

Safety Pharmacology and Toxicology Studies: A thorough assessment of potential adverse effects on major organ systems is required to ensure a favorable safety profile before advancing to human trials.

Clinical Development:

The clinical development of 6-azauracil derivatives will follow the conventional phased approach:

Phase I: These trials will primarily assess the safety, tolerability, and pharmacokinetics of the drug candidate in a small group of healthy volunteers or patients.

Phase II: The focus will be on evaluating the preliminary efficacy of the drug in patients with the target disease and further assessing its safety.

Phase III: Large-scale, multicenter trials will be conducted to confirm the drug's efficacy, monitor side effects, and compare it to standard treatments. While no clinical trials specifically for "this compound" are prominently documented, the development pathway for other triazine derivatives provides a roadmap. nih.govtricals.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the mechanisms of action of this compound and its analogues, the integration of multi-omics data represents a powerful and necessary approach. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the drug's effects at a systems level.

Future research should leverage these technologies to:

Identify and Validate Drug Targets: Omics data can help pinpoint the specific molecular targets of 6-azauracil derivatives. For example, if a compound shows potent anticancer activity, transcriptomic and proteomic analyses of treated cancer cells can reveal which signaling pathways are perturbed.

Elucidate Mechanisms of Action and Resistance: By analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can gain a deeper understanding of how these compounds exert their therapeutic effects and how resistance might develop.

Discover Biomarkers for Patient Stratification: Multi-omics approaches can identify biomarkers that predict which patients are most likely to respond to treatment with a particular 6-azauracil analogue, paving the way for personalized medicine. frontlinegenomics.com

The general workflow for integrating multi-omics data in the study of 6-azauracil derivatives is outlined below.

| Omics Platform | Data Generated | Potential Insights for 6-Azauracil Derivatives |

| Genomics | DNA sequence variations | Identification of genetic markers associated with drug response or susceptibility to side effects. |

| Transcriptomics | RNA expression levels | Understanding of gene regulatory networks affected by the compound. |

| Proteomics | Protein abundance and modifications | Identification of direct protein targets and downstream signaling pathways. |

| Metabolomics | Metabolite profiles | Elucidation of metabolic pathways perturbed by the drug. |

Novel Therapeutic Applications and Cross-Disciplinary Research

While this compound and its derivatives have shown promise in areas like cancer and infectious diseases, future research should explore their potential in a wider range of therapeutic areas. nih.govnih.gov Cross-disciplinary collaborations will be key to unlocking new applications.

Emerging therapeutic areas for exploration include:

Neurodegenerative Diseases: The identification of 1,2,4-triazine derivatives as potent antagonists of the adenosine (B11128) A2A receptor suggests potential applications in neurodegenerative disorders like Parkinson's disease. nih.gov Further research into analogues that can cross the blood-brain barrier and modulate neuronal signaling is warranted.

Metabolic Disorders: The 1,2,4-triazine scaffold is present in compounds being investigated for metabolic diseases. This opens the possibility of designing novel 6-azauracil derivatives targeting metabolic pathways.

Inflammatory Diseases: The anti-inflammatory properties of some triazine-containing compounds suggest that 6-azauracil analogues could be developed as novel treatments for inflammatory conditions.

Cross-disciplinary research will be instrumental in advancing the field. Collaborations between synthetic chemists, pharmacologists, computational biologists, and clinicians will be essential to:

Rational Drug Design: Computational modeling and structural biology can guide the design of more potent and selective analogues. scbt.com

Systems Pharmacology: Integrating experimental data with computational models can provide a deeper understanding of the drug's effects on the entire biological system.

Translational Research: Bridging the gap between basic science and clinical application to ensure that promising laboratory findings are translated into new therapies for patients.

The continued exploration of the 1,2,4-triazine scaffold, exemplified by this compound, holds significant promise for the future of drug discovery and development. A multi-faceted approach that combines innovative synthesis, rigorous preclinical and clinical evaluation, advanced omics technologies, and cross-disciplinary collaboration will be crucial to realizing the full therapeutic potential of this versatile chemical entity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.